Selective MPO Inhibition Without Inducing Neutrophil Apoptosis: Tagitinin F vs. Tagitinin C and A
In a direct comparative study on purified human neutrophils, only Tagitinin F (2) significantly inhibited lipopolysaccharide (LPS)-induced myeloperoxidase (MPO) activity [1]. Crucially, Tagitinin F was the only tested compound that reduced inflammatory product secretion without triggering neutrophil apoptosis [1]. In contrast, Tagitinin C (1) increased neutrophil apoptosis independently of LPS or dexamethasone [1].
| Evidence Dimension | Inhibition of LPS-induced MPO activity and effect on neutrophil apoptosis |
|---|---|
| Target Compound Data | Significant inhibition of LPS-induced MPO activity; decreased secretion of inflammatory products without inducing apoptosis |
| Comparator Or Baseline | Tagitinin C (1) and Tagitinin A (3): No significant inhibition of LPS-induced MPO activity; Tagitinin C increased neutrophil apoptosis. |
| Quantified Difference | Qualitative difference: Only Tagitinin F inhibited MPO activity and did not induce apoptosis. |
| Conditions | Human neutrophils purified from peripheral blood, cultivated with 10 µM of each compound ± LPS, assayed after 18 h. |
Why This Matters
This selectivity profile makes Tagitinin F the preferred choice for studies investigating anti-inflammatory mechanisms where preserving neutrophil viability is critical, unlike Tagitinin C which induces confounding apoptotic effects.
- [1] Abe, A. E., et al. Anti-inflammatory sesquiterpene lactones from Tithonia diversifolia trigger different effects on human neutrophils. Revista Brasileira de Farmacognosia, 2015, 25: 111-116. View Source
